2-(Propylthio)aniline
Overview
Description
2-(Propylthio)aniline is an organic compound with the molecular formula C9H13NS. It is a derivative of aniline, where a propylthio group is attached to the benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Propylthio)aniline typically involves the reaction of o-nitroaniline with disulfur dichloride and chloropropane. The process includes a condensation reaction followed by an alkylation reaction under the influence of a catalyst . This method is preferred for its efficiency and suitability for industrial production.
Chemical Reactions Analysis
2-(Propylthio)aniline undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various products, including nitrosobenzene and benzoquinone.
Reduction: The nitro group in its precursor can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the propylthio group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium amide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Propylthio)aniline is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Propylthio)aniline involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(Propylthio)aniline can be compared with other aniline derivatives such as 2-nitro-4-(propylthio)aniline and other substituted anilines. Its unique propylthio group distinguishes it from other compounds, providing different reactivity and applications .
Similar compounds include:
- 2-Nitro-4-(propylthio)aniline
- 4-Propylthio-2-nitroaniline
- Other substituted anilines with different alkyl or aryl groups.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
2-propylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHQJDQHIXKPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439896 | |
Record name | 2-(Propylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79792-95-3 | |
Record name | 2-(Propylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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